An In-depth Technical Guide to the In Vitro Pharmacokinetics of Apigenin-7-O-gentiobioside
An In-depth Technical Guide to the In Vitro Pharmacokinetics of Apigenin-7-O-gentiobioside
Preamble: Navigating the Knowns and Unknowns
Apigenin, a widely studied flavone, is of significant interest to the scientific community for its potential therapeutic properties.[1][2] In nature, it often exists as a glycoside, which influences its solubility, stability, and bioavailability.[3] This guide focuses on a specific, less-studied glycoside: apigenin-7-O-gentiobioside.
It is critical to acknowledge that direct, published in vitro pharmacokinetic data for apigenin-7-O-gentiobioside is scarce. Therefore, this document will adopt a first-principles approach, leveraging established knowledge of the parent aglycone (apigenin), its more common glucoside (apigenin-7-O-glucoside), and the general behavior of flavonoid O-glycosides. By synthesizing this information, we provide a robust framework for researchers to design and execute their own investigations into the pharmacokinetic profile of this compound. This guide is structured to explain the "why" behind experimental choices, ensuring a foundation of scientific integrity and logical progression.
Physicochemical and Structural Considerations: The Impact of the Gentiobioside Moiety
The foundational step in any pharmacokinetic study is to understand the molecule's inherent properties. Apigenin itself is a lipophilic compound with poor aqueous solubility, which can limit its oral bioavailability.[1][4] Glycosylation at the 7-hydroxyl position, as in apigenin-7-O-gentiobioside, is a key determinant of its physicochemical characteristics.
The gentiobioside moiety, a disaccharide of two glucose units linked β(1→6), is significantly larger and more polar than the single glucose unit in apigenin-7-O-glucoside. This has several predictable consequences:
-
Increased Aqueous Solubility: The multiple hydroxyl groups of the sugar moiety will enhance hydrogen bonding with water, thereby increasing solubility compared to the aglycone, apigenin.[5]
-
Increased Molecular Weight: This may influence its passive diffusion across biological membranes.
-
Altered Lipophilicity: The addition of the hydrophilic sugar will decrease the overall lipophilicity of the molecule.
A comparative summary of the properties of apigenin and its glycosides is presented below. Note that values for apigenin-7-O-gentiobioside are predicted based on chemical principles.
| Property | Apigenin | Apigenin-7-O-glucoside | Apigenin-7-O-gentiobioside (Predicted) |
| Molecular Formula | C₁₅H₁₀O₅ | C₂₁H₂₀O₁₀ | C₂₇H₃₀O₁₅ |
| Molecular Weight | 270.24 g/mol | 432.38 g/mol | 594.52 g/mol |
| Aqueous Solubility | Poor (e.g., 2.16 µg/mL at pH 7.4)[1] | Improved compared to apigenin[5] | Expected to be higher than apigenin-7-O-glucoside |
| Permeability | High intestinal permeability[1] | Lower permeability than apigenin[6] | Expected to have low passive permeability |
Intestinal Permeability: The Caco-2 Cell Monolayer Model
To assess the potential for oral absorption, the Caco-2 cell monolayer assay is the industry standard, mimicking the human intestinal epithelium.[7][8] For a large, hydrophilic molecule like apigenin-7-O-gentiobioside, passive diffusion is likely to be low. The primary question is whether it can be transported intact or if it requires initial hydrolysis to its aglycone, apigenin. Flavonoid O-glycosides are often hydrolyzed by lactase phloridzin hydrolase (LPH) or microbial hydrolases.[9]
Experimental Workflow: Bidirectional Caco-2 Permeability Assay
This workflow is designed to determine the apparent permeability (Papp) in both the apical-to-basolateral (A→B, absorptive) and basolateral-to-apical (B→A, efflux) directions. A high efflux ratio (Papp B→A / Papp A→B) can indicate the involvement of active efflux transporters.
Caption: Bidirectional Caco-2 permeability assay workflow.
Detailed Protocol: Caco-2 Permeability
-
Cell Culture:
-
Seed Caco-2 cells at a density of 6 x 10⁴ cells/cm² on polycarbonate Transwell® inserts (e.g., 12-well format, 0.4 µm pore size).
-
Culture for 21-25 days in a suitable medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin) to allow for differentiation into a polarized monolayer.
-
-
Monolayer Integrity Check:
-
Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the monolayers using a voltmeter. Only use inserts with TEER values > 250 Ω·cm².
-
-
Transport Experiment:
-
Wash the monolayers with pre-warmed (37°C) Hanks' Balanced Salt Solution (HBSS) buffered with 25 mM HEPES at pH 7.4.
-
Pre-incubate the cells with HBSS for 30 minutes at 37°C.
-
For A→B transport: Add apigenin-7-O-gentiobioside (e.g., at a final concentration of 10 µM) to the apical (donor) chamber. Add fresh HBSS to the basolateral (receiver) chamber.
-
For B→A transport: Add the test compound to the basolateral (donor) chamber and fresh HBSS to the apical (receiver) chamber.
-
Incubate the plates at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, and 120 minutes), collect aliquots from the receiver chamber and replace with an equal volume of fresh, pre-warmed HBSS.
-
-
Sample Analysis:
-
Quantify the concentration of apigenin-7-O-gentiobioside and its potential metabolite (apigenin) in the collected samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the steady-state flux (µmol/s).
-
A is the surface area of the membrane (cm²).
-
C₀ is the initial concentration in the donor chamber (µmol/cm³).
-
-
Metabolic Stability: The Liver Microsome Assay
The liver is the primary site of drug metabolism. An in vitro liver microsomal stability assay provides a measure of a compound's susceptibility to Phase I metabolism, primarily by cytochrome P450 (CYP) enzymes.[10] For flavonoid O-glycosides, hydrolysis of the glycosidic bond can occur, followed by Phase I and Phase II metabolism of the resulting aglycone.
Experimental Workflow: Liver Microsomal Stability
This workflow outlines the process for determining the intrinsic clearance (CLint) of apigenin-7-O-gentiobioside.
Caption: Liver microsomal stability assay workflow.
Detailed Protocol: Liver Microsomal Stability
-
Reagent Preparation:
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
Prepare an NADPH regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase.
-
Prepare stock solutions of the test compound and positive controls (e.g., a high-clearance and a low-clearance compound).
-
-
Incubation:
-
In a 96-well plate, add the phosphate buffer, liver microsomes (e.g., human or rat, at a final protein concentration of 0.5 mg/mL), and the test compound (final concentration of 1 µM).[10]
-
Include negative control wells without the NADPH regenerating system.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), transfer an aliquot of the reaction mixture to a new plate containing ice-cold acetonitrile with an internal standard to stop the reaction and precipitate the protein.
-
-
Sample Processing and Analysis:
-
Seal the quenching plate, vortex, and centrifuge at high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the remaining parent compound at each time point by LC-MS/MS.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression line is the elimination rate constant (k).
-
Calculate the half-life (t₁/₂) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) in µL/min/mg protein: CLint = (0.693 / t₁/₂) * (incubation volume / mg of microsomal protein)
-
Plasma Protein Binding: The Equilibrium Dialysis Method
The extent to which a compound binds to plasma proteins affects its distribution and the concentration of free, pharmacologically active compound. Equilibrium dialysis is a common method to determine the fraction of unbound compound (fu).
Detailed Protocol: Equilibrium Dialysis
-
Apparatus Setup:
-
Use a commercially available equilibrium dialysis apparatus with semi-permeable membranes (e.g., with a molecular weight cutoff of 12-14 kDa).
-
-
Procedure:
-
Load one chamber of the dialysis cell with plasma (human or the species of interest) and the other chamber with phosphate-buffered saline (PBS, pH 7.4).
-
Spike the plasma chamber with apigenin-7-O-gentiobioside to a known concentration.
-
Assemble the dialysis unit and incubate at 37°C in a shaking water bath for a sufficient time to reach equilibrium (e.g., 4-6 hours).
-
At the end of the incubation, collect samples from both the plasma and buffer chambers.
-
-
Analysis:
-
Determine the concentration of the compound in both chambers using LC-MS/MS.
-
Calculate the fraction unbound (fu) as: fu = Cbuffer / Cplasma Where Cbuffer and Cplasma are the concentrations in the buffer and plasma chambers at equilibrium, respectively.
-
Analytical Methodology: The Key to Accurate Quantification
Accurate and sensitive bioanalytical methods are crucial for in vitro pharmacokinetic studies. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS or UPLC-MS/MS) is the method of choice for its selectivity and sensitivity.[1][11][12]
Method Development Considerations
-
Sample Preparation: For plasma or microsomal samples, protein precipitation with a cold organic solvent like acetonitrile is a common and effective method.[1] For buffer samples from permeability assays, a simple dilution may be sufficient.
-
Chromatography: A C18 reversed-phase column is typically used for the separation of flavonoids and their glycosides.[13][14] A gradient elution with a mobile phase consisting of water and acetonitrile or methanol, often with a small amount of formic acid to improve peak shape, is standard.[11]
-
Mass Spectrometry: Detection is typically performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity.[12] Both positive and negative electrospray ionization (ESI) modes should be evaluated, although flavonoids often show good response in negative mode.
Hypothetical Metabolic Pathway
Based on the known metabolism of flavonoid O-glycosides, the following pathway is proposed for apigenin-7-O-gentiobioside.
Caption: Predicted metabolic pathway of apigenin-7-O-gentiobioside.
Conclusion and Future Directions
This guide provides a comprehensive framework for the in vitro pharmacokinetic evaluation of apigenin-7-O-gentiobioside. While direct experimental data for this specific molecule is limited, the principles and protocols outlined here, based on extensive knowledge of related flavonoids, offer a robust starting point for researchers.
Key future work should focus on executing these studies to generate empirical data. This will involve:
-
Confirming the predicted low permeability and determining the role of enzymatic hydrolysis in its intestinal absorption.
-
Quantifying its metabolic stability in liver microsomes from various species, including humans, to predict its hepatic clearance.
-
Determining its plasma protein binding to understand its distribution characteristics.
By systematically applying these well-established in vitro tools, the scientific community can build a comprehensive pharmacokinetic profile of apigenin-7-O-gentiobioside, paving the way for a deeper understanding of its potential as a therapeutic agent.
References
- Bhaskaran, N., et al. (2010). Apigenin-7-O-glucoside has multiple biological activities and is currently prescribed to treat inflammatory diseases such as upper respiratory infections. Journal of Ethnopharmacology.
- Cai, Y., et al. (2011). Apigenin has received considerable attention due to its significant anticancer, antiviral, antibacterial, antioxidant, pro-apoptotic and anti-inflammatory effects. European Journal of Pharmacology.
- Day, A.J., DuPont, M.S., & Ridley, S. (2001). β-glucosidase activity in Caco-2 cells is much lower compared with actual intestinal tissue samples. FEBS Letters.
- Kowalski, J., Samojedny, A., & Paul, M. (2005). Apigenin-7-O-glucoside and apigenin have similar anti-inflammatory capacity. Journal of Pharmacy and Pharmacology.
- Kumar, D., & Bhat, Z.A. (2012). It was recently shown that AP7Glu possessed anxiolytic potential in rats, comparable to the reference drugs apigenin and diazepam. Pharmacology Biochemistry and Behavior.
- Luan, C., et al. (2015). Literature data suggest that there is a link between pathogen fungus present in intestinal mycobiota and the incidence of adenomas. Scientific Reports.
- Tang, H., et al. (2008). The effect of apigenin-7-O-glucoside on membrane permeability (nucleotide leakage) was evaluated. Journal of Antimicrobial Chemotherapy.
- Ullman, T.A., & Itzkowitz, S.H. (2011). More than 80% of sporadic colorectal cancer (CRC) cases were induced by colorectal adenoma. Gastroenterology.
- Wesołowska, O. (2011). One of the major groups with highly potent bioactive compounds is a group of flavonoids which is promising regarding discovering new antifungal compounds and compounds capable to reduce the incidence of different cancer types. Cellular and Molecular Biology Letters.
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Charnwood Discovery. (n.d.). Microsomal Stability - In Vitro Assay. Retrieved from [Link]
- Hanske, N., et al. (2009).
- Hostetler, G.L., et al. (2017). After ingestion of the plant material, these glucosides are enzymatically metabolized in vivo into free apigenin (i.e., the aglycone form) and subsequently absorbed. Molecular Nutrition & Food Research.
- Jemal, A., et al. (2010). This type of cancer is the third most common cancer in males and the second most common cancer in females worldwide. CA: A Cancer Journal for Clinicians.
- Kanazawa, K., et al. (2006). Apigenin has received considerable attention due to its significant anticancer, antiviral, antibacterial, antioxidant, pro-apoptotic and anti-inflammatory effects. Journal of Agricultural and Food Chemistry.
- Kandaswami, C., et al. (2005). One of the major groups with highly potent bioactive compounds is a group of flavonoids which is promising regarding discovering new antifungal compounds and compounds capable to reduce the incidence of different cancer types. In Vivo.
- Lennernäs, H., Palm, K., & Fagerholm, U. (1997). This has been attributed to the lack of transporter and enzyme expression in Caco-2 cell lines compared with the real human intestinal epithelium. Advanced Drug Delivery Reviews.
- Mahraoui, L., Rousset, M., & Dussaulx, E. (1997). The cell line was developed by the Sloan-Kettering Institute for Cancer Research. Gastroenterology.
- Manach, C., Williamson, G., & Morand, C. (2005). Upon reaching the epithelium, flavonoid-O-glycosides are hydrolyzed by either lactase phloridzin hydrolase (LPH), cystolic β-glucosidase, or microbial hydrolases into aglycones. The American Journal of Clinical Nutrition.
- Németh, K., Plumb, G.W., & Berrin, J.G. (2003). This deglycosylation step has been found to be a critical step in the absorption and metabolism of flavonoid glycosides from the diet in human subjects. European Journal of Nutrition.
- Shankar, E., et al. (2017). Apigenin–a plant flavone found in high concentrations within parsley, chamomile, celery, spinach, artichokes and oregano. Current Pharmacology Reports.
- Singh, M., et al. (2014). It is the free hydroxyl groups present on the A/B rings of apigenin that are responsible for the antioxidant effects of this flavone. Critical Reviews in Food Science and Nutrition.
- Yuan, X., et al. (2020). This pathway regulates cellular behaviors including migration and the formation of tissue structures, and plays a key role in both the formation and progression of cancers, including colorectal carcinoma. Oncogene.
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